molecular formula C4H5N3OS3 B1276015 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide CAS No. 61607-12-3

2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B1276015
CAS RN: 61607-12-3
M. Wt: 207.3 g/mol
InChI Key: VTKBWIMMSJNHKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide involves a series of reactions starting with the acylation of 2-amino-5-aryl-1,3,4-oxadiazoles and 5-amino-1,3,4-thiadiazole-2-thiol. These initial reactants undergo acylation with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride in a dioxane medium to yield various acetamide derivatives . Further functionalization of these compounds can be achieved through N-alkylation with N-aryl-2-chloroacetamides in a DMF/ethanol medium, leading to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides .

Molecular Structure Analysis

The molecular structure of the title compound has been elucidated using 1H NMR spectroscopy and elemental analysis . Additionally, the crystal structure of a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, reveals that the acetamide and 1,3,4-thiadiazole units are twisted relative to each other, and the molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds in the crystal .

Chemical Reactions Analysis

The title compound exhibits significant antioxidant activity, which has been evaluated in vitro by its scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. The compound demonstrated a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid . This high activity suggests that the compound can participate in chemical reactions that neutralize free radicals.

Physical and Chemical Properties Analysis

The acidity constants (Ka1 and Ka2) of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid, a closely related compound, have been determined using both experimental and theoretical methods. Theoretical pKa computations at the B3LYP/6-311+G(d,p) level of theory for the thiol and thione tautomers have been performed, establishing the most stable tautomer in aqueous solution . Additionally, a DFT study has been conducted to assess the reactivity, aromaticity, and population analysis of the tautomers .

Relevant Case Studies

The antioxidant properties of the title compound have been highlighted as a case study, where it was found to be the most efficient candidate among all synthesized compounds with a radical scavenging ability of 88.9% . Another case study involves the synthesis and biological evaluation of related thiazole derivatives as anticancer agents, where certain derivatives showed high selectivity and induced apoptosis in cancer cell lines . These studies demonstrate the potential therapeutic applications of compounds within this chemical class.

Scientific Research Applications

Anticancer Applications

Antibacterial, Antifungal, and Antiviral Properties

Herbicidal and Plant Growth-Regulating Activities

Other Applications

  • Investigations into the theoretical aspects like thione-thiol tautomerism of related compounds, which could be crucial for understanding their reactivity and stability in different environments (Pop et al., 2015).

Future Directions

The future directions for the study of 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide could include further investigation into its biological activities, potential applications, and the development of new synthetic strategies. The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole prompted the preparation of a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS3/c5-2(8)1-10-4-7-6-3(9)11-4/h1H2,(H2,5,8)(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKBWIMMSJNHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406683
Record name 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide

CAS RN

61607-12-3
Record name 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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